Differential Antiviral Potency vs. Eudistomin L Against Herpes Simplex Virus Type 1 (HSV-1)
In a direct, within-study comparison, Eudistomine K demonstrated a 2.5-fold difference in antiviral potency against HSV-1 compared to its closest structural analog, Eudistomin L. This quantifies the impact of the bromine substitution pattern on antiviral activity [1].
| Evidence Dimension | Inhibition of HSV-1 growth (plaque reduction assay) |
|---|---|
| Target Compound Data | 250 ng/disk |
| Comparator Or Baseline | Eudistomin L: 100 ng/disk |
| Quantified Difference | Eudistomin K is 2.5-fold less potent than Eudistomin L in this assay |
| Conditions | In vitro plaque reduction assay on HSV-1, disk diffusion method |
Why This Matters
This demonstrates that even structurally similar eudistomins (K vs. L) possess non-equivalent antiviral potencies, necessitating procurement of the specific compound for reproducible HSV-1 research.
- [1] Rinehart, K. L., Kobayashi, J., Harbour, G. C., Hughes, R. G., Mizsak, S. A., & Scahill, T. A. (1984). Eudistomins C, E, K, and L, Potent Antiviral Compounds Containing a Novel Oxathiazepine Ring from the Caribbean Tunicate Eudistoma olivaceum. Journal of the American Chemical Society, 106(5), 1524–1526. View Source
